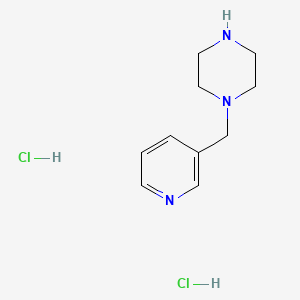

1-(Pyridin-3-ylmethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;;/h1-3,8,11H,4-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKUPXAMBZATPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671797 | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158392-64-3 | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride. Synthesizing data from established chemical literature and analogous compounds, this document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the characteristics of the free base, 1-(Pyridin-3-ylmethyl)piperazine, and extrapolates the properties of its more stable and water-soluble dihydrochloride salt, offering insights into its handling, analysis, and utility as a key building block in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperazine-Pyridine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, acting on various biological targets.[1] The incorporation of a pyridine ring, as seen in 1-(Pyridin-3-ylmethyl)piperazine, introduces a key aromatic system that can engage in specific interactions with biological macromolecules, making this scaffold particularly valuable in the design of novel therapeutics.[3] This compound serves as a critical intermediate in the synthesis of agents targeting the central nervous system, among other applications.[3][4]

This guide focuses on the dihydrochloride salt of 1-(Pyridin-3-ylmethyl)piperazine, a form often preferred in research and development due to its enhanced stability and solubility in aqueous media compared to the free base.[5][6]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The following data is a consolidation of information on the free base and related piperazine salts.

Core Compound: 1-(Pyridin-3-ylmethyl)piperazine (Free Base)

| Property | Value | Source(s) |

| CAS Number | 39244-80-9 | [3][7] |

| Molecular Formula | C₁₀H₁₅N₃ | [3][7] |

| Molecular Weight | 177.25 g/mol | [3][7] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | ≥ 97% (GC) | [3] |

| Storage Conditions | 0-8 °C | [3] |

Dihydrochloride Salt: this compound

The dihydrochloride salt is formed by the reaction of the free base with two equivalents of hydrochloric acid. This conversion significantly alters the physical properties of the compound.

| Property | Extrapolated/Typical Value | Rationale/Source(s) |

| Appearance | White to off-white crystalline solid | Based on typical properties of amine hydrochlorides.[5][8] |

| Solubility | Freely soluble in water; soluble in polar organic solvents like methanol and ethanol. | Amine salts exhibit increased polarity, leading to higher aqueous solubility.[6][9][10][11] |

| Stability | More stable than the free base, particularly against oxidation and degradation. | Salt formation increases the stability of piperazine compounds.[5] |

| Hygroscopicity | Likely hygroscopic. | A common characteristic of hydrochloride salts. |

Synthesis and Purification

The synthesis of this compound is typically a two-step process involving the formation of the free base followed by its conversion to the dihydrochloride salt.

Synthesis of 1-(Pyridin-3-ylmethyl)piperazine (Free Base)

A common synthetic route involves the reductive amination of 3-pyridinecarboxaldehyde with piperazine.

Caption: Synthesis of the free base via reductive amination.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as dichloromethane, add piperazine (1.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure free base.

Formation of the Dihydrochloride Salt

The purified free base is then converted to its dihydrochloride salt.

Caption: Conversion of the free base to the dihydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the purified 1-(Pyridin-3-ylmethyl)piperazine free base in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (2 equivalents), for instance, as a solution in the same solvent, to the stirred solution of the free base.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

Isolation: Collect the solid precipitate by filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities. Dry the product under vacuum to obtain the final this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Analytical Method | Expected Observations/Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons. The spectra will show characteristic peaks for the pyridine and piperazine moieties. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 178.13 for [M+H]⁺).[12] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule, such as N-H stretches (from the protonated amines), C-H stretches, and C=N and C=C stretches from the pyridine ring. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. A single major peak should be observed under appropriate chromatographic conditions. |

| Gas Chromatography (GC) | Can be used for purity assessment, particularly for the more volatile free base.[13][14] |

| Elemental Analysis | To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should correspond to the theoretical values for C₁₀H₁₇Cl₂N₃. |

Applications in Research and Development

1-(Pyridin-3-ylmethyl)piperazine and its salts are valuable building blocks in the synthesis of a wide range of biologically active molecules.[3]

-

Neuropharmacology: This scaffold is a key component in the development of novel therapeutic agents targeting neurological and psychiatric disorders.[3][4] It is used in the synthesis of compounds that modulate neurotransmitter systems, such as serotonin and dopamine receptors.[4]

-

Oncology: The piperazine-pyridine motif has been explored in the design of anti-cancer agents.[3]

-

Organic Synthesis: It serves as a versatile intermediate for the creation of more complex molecules due to the reactive nature of the secondary amine in the piperazine ring.[3]

-

Coordination Chemistry: The nitrogen atoms in the piperazine and pyridine rings can act as ligands, allowing for the formation of coordination complexes with various metals.[3][15]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety goggles, to avoid skin and eye contact.[16][17]

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or aerosols.[16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[19]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realm of drug discovery and development. Its favorable chemical properties, including enhanced stability and solubility as a dihydrochloride salt, make it a practical and valuable synthetic intermediate. This guide provides a foundational understanding of its characteristics, synthesis, and applications, serving as a resource for researchers aiming to leverage this versatile molecular scaffold in their scientific endeavors.

References

-

Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Piperazine dihydrochloride - Solubility of Things. (n.d.). Retrieved January 20, 2026, from [Link]

-

1-Pyridin-3-Yl-Piperazine Dihydrochloride - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]

-

Analytical Methods - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

-

1-(Pyridin-3-yl)piperazine | C9H13N3 | CID 437234 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Analytical CHEMISTRY. (2011). Retrieved January 20, 2026, from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2022). Retrieved January 20, 2026, from [Link]

-

Amines salts are soluble in water but insoluble in organic solvent.This i.. - Filo. (2025, March 31). Retrieved January 20, 2026, from [Link]

-

Solubility of organic amine salts - Sciencemadness.org. (2011, July 19). Retrieved January 20, 2026, from [Link]

-

Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016, December 22). Retrieved January 20, 2026, from [Link]

-

12.0 Piperazine Dihydrochloride.docx - G.AMPHRAY LABORATORIES. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine - ResearchGate. (2019, October 14). Retrieved January 20, 2026, from [Link]

-

Piperazine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (n.d.). Retrieved January 20, 2026, from [Link]

-

Benzylpiperazine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

The medicinal chemistry of piperazines: A review - PubMed. (2024). Retrieved January 20, 2026, from [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

-

24.2: Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23). Retrieved January 20, 2026, from [Link]

-

1-[(pyridin-3-yl)methyl]piperazine (C10H15N3) - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Pyridin-3-Yl-Piperazine Dihydrochloride [myskinrecipes.com]

- 5. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. scbt.com [scbt.com]

- 8. amphray.com [amphray.com]

- 9. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. PubChemLite - 1-[(pyridin-3-yl)methyl]piperazine (C10H15N3) [pubchemlite.lcsb.uni.lu]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. hakon-art.com [hakon-art.com]

- 15. Piperazine - Wikipedia [en.wikipedia.org]

- 16. fishersci.com [fishersci.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. mmbio.byu.edu [mmbio.byu.edu]

- 19. tcichemicals.com [tcichemicals.com]

1-(Pyridin-3-ylmethyl)piperazine dihydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic building block in modern drug discovery and development. The document delineates its molecular architecture, physicochemical properties, and a representative synthetic pathway. Core emphasis is placed on the rigorous, multi-technique approach required for its structural elucidation, detailing the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This guide is intended for researchers, medicinal chemists, and drug development scientists, offering field-proven insights into the characterization and application of this versatile molecular scaffold.

Introduction: A Scaffold of Neurological Significance

The piperazine ring is one of the most prevalent heterocyclic motifs in biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties and serve as a rigid scaffold for orienting pharmacophoric groups.[1] When combined with the pyridine ring—another cornerstone of medicinal chemistry—the resulting structure becomes a potent template for interacting with biological targets.[2]

1-(Pyridin-3-ylmethyl)piperazine is a prime example of this synergy. It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[3][4] Its structure is a foundational element for modulators of serotonin and dopamine receptors, leading to the development of novel antidepressants, antipsychotics, and anxiolytic agents.[4] This guide focuses on the dihydrochloride salt form of the molecule, which enhances its stability and aqueous solubility, making it ideal for pharmaceutical formulation and biological testing.

Molecular Structure and Physicochemical Properties

The molecular structure consists of three key components: a pyridine ring, a flexible piperazine ring, and a methylene (-CH₂-) group that links them. In the dihydrochloride salt form, the two most basic nitrogen atoms—one on the pyridine ring and the secondary amine of the piperazine ring—are protonated and associated with two chloride counter-ions. This protonation significantly influences the molecule's electronic distribution and physical properties.

The piperazine ring typically adopts a stable, low-energy chair conformation, which dictates the spatial orientation of substituents and their interactions with receptor binding sites.[5][6]

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Free Base CAS Number | 39244-80-9 | [3][7] |

| Free Base Formula | C₁₀H₁₅N₃ | [3] |

| Free Base Mol. Weight | 177.25 g/mol | [3] |

| Dihydrochloride Formula | C₁₀H₁₇Cl₂N₃ | - |

| Dihydrochloride Mol. Weight | 250.17 g/mol | - |

| Appearance (Free Base) | Colorless to light yellow liquid | [3][7] |

| Appearance (Salt) | White to off-white solid |[8] |

Synthesis and Purification

The synthesis of 1-(Pyridin-3-ylmethyl)piperazine is typically achieved via nucleophilic substitution or reductive amination, both of which are robust and scalable methods. The choice of pathway often depends on the availability and cost of the starting materials.

Causality of Experimental Choice: Reductive amination is often preferred in a discovery setting due to its operational simplicity and the wide availability of aldehydes. The reaction proceeds by forming an iminium ion intermediate from 3-pyridinecarboxaldehyde and piperazine, which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen over harsher reagents like sodium borohydride because it is selective for the iminium ion over the aldehyde, minimizing side reactions.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added piperazine (1.2 eq). The mixture is stirred at room temperature for 30 minutes.

-

Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes, controlling any exotherm. The reaction is stirred at room temperature for 4-6 hours until completion is confirmed by TLC or LC-MS.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted three times with DCM.

-

Purification (Free Base): The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-(Pyridin-3-ylmethyl)piperazine as a liquid.

-

Salt Formation: The purified free base is dissolved in isopropanol. To this solution, 2.2 equivalents of a solution of HCl in isopropanol are added dropwise with stirring.

-

Isolation: The resulting precipitate is stirred for 1 hour, collected by filtration, washed with cold isopropanol and then diethyl ether, and dried under vacuum to yield this compound as a white solid.

Caption: General workflow for the synthesis and salt formation.

Structural Elucidation and Analytical Characterization

Confirming the molecular structure of the final product is a critical, self-validating step in synthesis. A combination of spectroscopic and analytical techniques is employed to provide an unambiguous structural assignment.

Caption: Integrated workflow for comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Causality of Experimental Choice: The sample is dissolved in a deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is useful as the salt is highly water-soluble, but the acidic N-H protons will exchange with deuterium and become invisible. DMSO-d₆ is often preferred as it solubilizes the salt and allows for the observation of the N-H protons.

Table 2: Predicted NMR Data (in DMSO-d₆, values are approximate)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.5 - 8.8 | m | Protons on Pyridine Ring (ortho to N) |

| 7.5 - 7.9 | m | Protons on Pyridine Ring (other) | |

| ~4.0 | s | -CH₂ - (Methylene Bridge) | |

| 3.0 - 3.5 | m | 8H, Piperazine Protons | |

| 9.0 - 11.0 | br s | 3H, N-H Protons (2 on piperazine, 1 on pyridine) | |

| ¹³C | 145 - 155 | - | Pyridine C (adjacent to N) |

| 125 - 140 | - | Pyridine C (other) | |

| ~55 | - | Methylene Bridge C |

| | ~45 | - | Piperazine C |

-

Sample Preparation: Accurately weigh 5-10 mg of the dihydrochloride salt and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a longer experiment, often requiring several hours.

-

2D NMR (Optional but Recommended): Perform COSY (H-H correlation) and HSQC (C-H correlation) experiments to unambiguously assign all proton and carbon signals.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton counts.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Causality of Experimental Choice: Electrospray Ionization (ESI) is the method of choice for this molecule. Because the compound is already a salt (pre-ionized in solution), ESI is a soft ionization technique that can gently transfer the intact cation of the free base [M+H]⁺ into the gas phase for analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected parent ion will be for the free base cation, [C₁₀H₁₅N₃ + H]⁺, at a mass-to-charge ratio (m/z) of 178.13.

-

Fragmentation (MS/MS): Select the parent ion (m/z 178) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. Key fragments would include the pyridylmethyl cation (m/z 92) resulting from the cleavage of the C-N bond between the methylene bridge and the piperazine ring.

Single-Crystal X-ray Crystallography

This technique provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Causality of Experimental Choice: Obtaining a high-quality single crystal is the most critical and often most challenging step. Slow evaporation of a solvent in which the compound has moderate solubility is a common and effective method. The choice of solvent (e.g., ethanol/water, isopropanol) is determined empirically.

-

Crystal Growth: Dissolve the dihydrochloride salt in a minimal amount of a suitable solvent (e.g., warm ethanol). Allow the solution to cool slowly and evaporate over several days in a vibration-free environment. Alternatively, vapor diffusion methods can be employed.

-

Crystal Selection: Identify a well-formed, single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen is used to cool the crystal, minimizing thermal motion and improving data quality. The crystal is rotated in the X-ray beam, and diffraction data are collected.

-

Structure Solution and Refinement: The collected diffraction pattern is used to solve the electron density map and determine the positions of all non-hydrogen atoms. The structural model is then refined to best fit the experimental data, yielding a final structure with details on conformation and intermolecular hydrogen bonding between the protonated nitrogens and the chloride ions.[5]

Safety and Handling

As with many amine salts and piperazine derivatives, this compound should be handled with appropriate care.[9]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a fundamentally important scaffold in medicinal chemistry. Its true value is realized when its synthesis is coupled with a robust and orthogonal set of analytical techniques. The combination of NMR for connectivity, Mass Spectrometry for molecular weight and fragmentation, and X-ray Crystallography for three-dimensional architecture provides the unequivocal structural proof required for advancing such molecules in a drug development pipeline. This guide serves as a technical framework for the synthesis, characterization, and safe handling of this valuable compound.

References

-

PubChem. Piperazine Dihydrochloride. [Link]

-

MySkinRecipes. 1-Pyridin-3-Yl-Piperazine Dihydrochloride. [Link]

-

Bonacina, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1298. [Link]

-

El-Ghozzi, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). IUCrData, 6(3). [Link]

-

Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 13(1), 77-99. [Link]

-

ResearchGate. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

-

Jasinski, J. P., et al. (2019). 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate. IUCrData, 4(7). [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Pyridin-3-Yl-Piperazine Dihydrochloride [myskinrecipes.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-PYRIDIN-3-YLMETHYL-PIPERAZINE | 39244-80-9 [chemicalbook.com]

- 8. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

This guide provides a detailed technical overview of the putative mechanism of action for 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding from structurally related compounds to postulate a multi-target pharmacological profile. Given the limited direct research on this specific molecule, this paper establishes a scientifically grounded framework for future investigation by drawing parallels from closely related pyridinylpiperazine analogs.

Introduction: The Pyridinylpiperazine Scaffold in Neuropharmacology

The pyridinylpiperazine moiety is a well-established pharmacophore in contemporary medicinal chemistry, recognized for its versatile interactions with a range of G-protein coupled receptors (GPCRs) within the central nervous system (CNS). Compounds incorporating this scaffold have been extensively investigated for their therapeutic potential in treating a variety of neurological and psychiatric disorders. This compound, as a member of this class, is posited to modulate key neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic pathways. Its utility is often as a crucial synthetic intermediate in the creation of more complex pharmaceutical agents targeting these systems.[1]

Chemical Structure and Properties

IUPAC Name: 1-(pyridin-3-ylmethyl)piperazine;dihydrochloride

Molecular Formula: C₁₀H₁₇Cl₂N₃

Molecular Weight: 250.17 g/mol

| Property | Value | Source |

| CAS Number | 39244-80-9 (free base) | |

| PubChem CID | 156975 (free base) | |

| Appearance | Colorless to light yellow liquid (free base) |

Hypothesized Multi-Target Mechanism of Action

Based on extensive research into its structural analogs, 1-(Pyridin-3-ylmethyl)piperazine is likely to exhibit a complex pharmacological profile, acting as a ligand for multiple neurotransmitter receptors. This multi-target engagement is a hallmark of many atypical antipsychotics and antidepressants, suggesting a potential therapeutic utility in complex CNS disorders.

Dopaminergic System Modulation

Derivatives of pyridinylmethylpiperazine have demonstrated significant affinity for dopamine D₂, D₃, and D₄ receptors. The nature of this interaction can range from antagonism to partial agonism. For instance, certain substituted pyridylmethylpiperazine derivatives are potent antagonists of apomorphine-induced climbing in mice, a preclinical model indicative of dopamine receptor blockade. This suggests a potential for antipsychotic-like activity by mitigating hyperdopaminergic states.

Hypothesized Dopamine D₂ Receptor Antagonism Signaling Pathway

Caption: Hypothesized antagonistic action on the D₂ receptor signaling cascade.

Serotonergic System Modulation

The serotonergic system is another likely target. Analogs of 1-(Pyridin-3-ylmethyl)piperazine have shown affinity for various serotonin receptors, including 5-HT₁A, 5-HT₂A, and 5-HT₇. The interaction with the 5-HT₁A receptor is of particular interest, as agonism at this receptor is associated with anxiolytic and antidepressant effects, and can also mitigate the extrapyramidal side effects associated with dopamine D₂ receptor blockade.

Hypothesized Serotonin 5-HT₁A Receptor Agonism Signaling Pathway

Caption: Workflow for determining receptor binding affinities.

In Vitro Functional Assays

Objective: To characterize the functional activity (agonist, antagonist, partial agonist, inverse agonist) of the compound at the identified target receptors.

Methodology:

-

Cell Culture: Use cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Assay Principle:

-

For Gαi-coupled receptors (e.g., D₂, 5-HT₁A): Measure the inhibition of forskolin-stimulated cAMP production using a suitable assay kit (e.g., HTRF, AlphaLISA). For agonist activity, the compound will decrease cAMP levels. For antagonist activity, the compound will block the agonist-induced decrease in cAMP.

-

For Gαq-coupled receptors (e.g., 5-HT₂A): Measure the mobilization of intracellular calcium using a fluorescent calcium indicator (e.g., Fura-2, Fluo-4). Agonist activity will increase intracellular calcium. Antagonist activity will block the agonist-induced calcium release.

-

-

Data Analysis:

-

Generate concentration-response curves for the test compound.

-

Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values and the maximum effect (Emax).

-

Conclusion and Future Directions

While direct experimental data on this compound is not extensively available, the pharmacological profile of its structural analogs strongly suggests a mechanism of action involving modulation of dopaminergic, serotonergic, and adrenergic receptors. This multi-target profile indicates its potential as a lead compound or a key intermediate for the development of novel therapeutics for complex CNS disorders.

The proposed experimental protocols provide a clear path forward for the definitive characterization of its mechanism of action. Future research should focus on conducting comprehensive in vitro binding and functional assays, followed by in vivo studies to assess its behavioral effects in relevant animal models of neuropsychiatric conditions. Such a systematic approach will be crucial in unlocking the full therapeutic potential of this and related pyridinylpiperazine compounds.

References

-

Chem-Impex. 1-Pyridin-3-ylmethyl-piperazine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 156975, 1-(Pyridin-3-ylmethyl)piperazine. [Link]

-

MySkinRecipes. 1-Pyridin-3-Yl-Piperazine Dihydrochloride. [Link]

Sources

Unveiling the Biological Potential of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biological activities associated with the 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride scaffold. While primarily recognized as a versatile intermediate in medicinal chemistry, the inherent structural motifs of this compound—a pyridine ring and a piperazine moiety—suggest a rich pharmacological potential. This document synthesizes findings from studies on its close derivatives to elucidate its likely mechanisms of action, potential therapeutic targets, and methodologies for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of this chemical entity.

Introduction: The Structural Significance of a Versatile Scaffold

This compound is a heterocyclic compound that has garnered significant attention as a key building block in the synthesis of novel therapeutic agents.[1] Its structure, featuring a pyridine ring linked to a piperazine moiety via a methylene bridge, is a recurring motif in a multitude of biologically active molecules. The pyridine ring, a bioisostere of a phenyl group, offers unique electronic properties and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and provides a versatile scaffold for further chemical modification.[2]

While extensive research has focused on the synthesis and evaluation of its derivatives, this guide will focus on the intrinsic and potential biological activities of the core 1-(Pyridin-3-ylmethyl)piperazine structure. By examining the pharmacological profiles of its closely related analogs, we can infer the likely biological targets and signaling pathways modulated by this compound.

Predicted Biological Activities and Mechanistic Insights

The biological activity of this compound can be logically inferred from the extensive research conducted on its derivatives. These studies point towards a broad spectrum of potential therapeutic applications, primarily centered around the central nervous system (CNS) and antimicrobial and anti-enzymatic activities.

Central Nervous System Modulation

The pyridylpiperazine scaffold is a well-established pharmacophore for targeting various CNS receptors. This is attributed to the ability of the piperazine nitrogen to be protonated at physiological pH, allowing for interactions with anionic sites on receptors, while the pyridine ring can engage in various non-covalent interactions.

-

Dopaminergic and Serotonergic Systems: Many piperazine derivatives exhibit significant affinity for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.[3] For instance, derivatives of 1-aryl-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one have been developed as potent dopamine D4 receptor agonists.[4] The core 1-(Pyridin-3-ylmethyl)piperazine structure likely serves as a crucial element for receptor recognition and downstream signaling. The interplay between these neurotransmitter systems is fundamental in the pathophysiology of numerous psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.[3]

-

Muscarinic and Nicotinic Acetylcholine Receptors: The pyridylpiperazine moiety is also found in antagonists of muscarinic acetylcholine receptors (mAChRs) and modulators of nicotinic acetylcholine receptors (nAChRs).[5][6] For example, 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines have been identified as pan-muscarinic antagonists with CNS penetrant properties.[6] Furthermore, derivatives of 2-((pyridin-3-yloxy)methyl)piperazines have been developed as potent and selective modulators of the α7 nAChR, with potential applications in inflammatory disorders.[5]

The potential interaction of 1-(Pyridin-3-ylmethyl)piperazine with these receptors suggests its possible role as a modulator of cognitive function, mood, and neuroinflammation.

Figure 2: Workflow for a radioligand binding assay.

The inhibitory effect on urease activity can be quantified using the Berthelot (indophenol) method, which measures the amount of ammonia produced.

Experimental Protocol: Urease Inhibition Assay

-

Enzyme and Substrate Solution: Prepare a solution of Jack Bean Urease in phosphate buffer (pH 7.0) and a separate solution of urea in the same buffer.

-

Incubation: Pre-incubate the enzyme solution with various concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the urea solution to the pre-incubated mixture.

-

Reaction Termination: After a specific time (e.g., 10 minutes), stop the reaction by adding phenol-nitroprusside and alkaline hypochlorite reagents.

-

Color Development: Allow the color to develop for a set time (e.g., 30 minutes at 37°C).

-

Absorbance Measurement: Measure the absorbance of the resulting indophenol blue color at a specific wavelength (e.g., 625 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) can be determined using broth microdilution methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

In Vivo Models

Based on the in vitro findings, appropriate in vivo models can be selected to evaluate the therapeutic potential of the compound.

-

CNS Activity: For potential antipsychotic effects, models such as the amphetamine-induced hyperlocomotion test in rodents can be employed. Antidepressant-like activity can be assessed using the forced swim test or tail suspension test.

-

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard method to evaluate anti-inflammatory potential.

Structure-Activity Relationship (SAR) Insights

Although this guide focuses on the core molecule, a brief discussion of the SAR of its derivatives provides valuable context for future drug design efforts.

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence receptor affinity and selectivity. For instance, a nitro group at the 3-position of the pyridine ring in 1-(3-nitropyridin-2-yl)piperazine enhances its urease inhibitory activity. [7]* Substitution on the Piperazine Ring: Modification of the second nitrogen atom of the piperazine ring is a common strategy to modulate the pharmacological profile. Attaching bulky aromatic or heteroaromatic groups can enhance affinity for specific receptors.

Conclusion and Future Directions

This compound is a promising chemical scaffold with a high potential for a diverse range of biological activities. Based on the pharmacological profiles of its derivatives, this compound is predicted to modulate key CNS neurotransmitter systems, inhibit urease activity, and exhibit antimicrobial properties.

Future research should focus on the systematic biological evaluation of the core this compound to establish its definitive pharmacological profile. Subsequent medicinal chemistry efforts can then be directed towards optimizing its potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. The insights and methodologies presented in this guide provide a solid foundation for unlocking the full therapeutic potential of this versatile molecule.

References

- Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368592.

- McCreary, A. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 569-575.

- Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.

- Naseer, M. M., et al. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. Frontiers in Chemistry, 12, 1435863.

- Naseer, M. M., et al. (2024).

- Kolasa, T., et al. (2006). 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(17), 5093-109.

- Kolasa, T., et al. (2006). 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(17), 5093–5109.

- Naseer, M. M., et al. (2024).

- A valuable insight into recent advances on antimicrobial activity of piperazine deriv

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.

- Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences.

- Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-83.

- Lemoine, D., et al. (2020). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 30(16), 127331.

- Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of medicinal chemistry, 57(10), 3966–3983.

- Teodori, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 107.

- Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences.

- Faizan, F., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(11), 2200223.

- Lemoine, D., et al. (2020). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & medicinal chemistry letters, 30(16), 127331.

- Lemoine, D., et al. (2020). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 30(16), 127331.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1-(Pyridin-3-ylmethyl)piperazine dihydrochloride CAS number 39244-80-9

An In-Depth Technical Guide to 1-(Pyridin-3-ylmethyl)piperazine and its Dihydrochloride Salt

Introduction

1-(Pyridin-3-ylmethyl)piperazine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical research. Structurally, it integrates a pyridine ring with a piperazine moiety, a combination that confers a wide range of biological activities. This scaffold is particularly prominent in the development of novel therapeutic agents targeting the central nervous system (CNS), including modulators of serotonin and dopamine receptors.[1] Consequently, it is a key intermediate in the synthesis of drugs for neurological and psychiatric disorders such as depression, psychosis, and anxiety.[1] Beyond neuropharmacology, its unique chemical properties have led to applications in anti-cancer research, material science, and even agricultural chemistry.[2]

This guide provides a comprehensive technical overview of 1-(Pyridin-3-ylmethyl)piperazine and its commonly used salt form, the dihydrochloride. It is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, mechanism of action, analytical methodologies, and safety considerations.

Chemical Identity and Physicochemical Properties

A point of clarification is essential regarding the compound's identification. The CAS number 39244-80-9 refers to the free base form, 1-(Pyridin-3-ylmethyl)piperazine.[2] The dihydrochloride salt, which enhances stability and solubility for experimental use, is associated with different identifiers. For instance, the structurally similar compound 1-Pyridin-3-yl-piperazine dihydrochloride has the CAS number 470441-67-9.[] Researchers should verify the specific form and corresponding CAS number from their supplier.

The key physicochemical properties are summarized below for both the free base and a representative dihydrochloride salt.

| Property | 1-(Pyridin-3-ylmethyl)piperazine (Free Base) | 1-(Pyridin-3-yl)piperazine Dihydrochloride (Related Salt) |

| Synonyms | 1-(3-Pyridylmethyl)piperazine | 1-(Pyridin-3-yl)piperazine;dihydrochloride |

| CAS Number | 39244-80-9[2] | 470441-67-9[] |

| Molecular Formula | C₁₀H₁₅N₃[2] | C₉H₁₅Cl₂N₃[1] |

| Molecular Weight | 177.25 g/mol [2] | 236.14 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2] | White to cream-colored powder or needles[4][5] |

| Solubility | Freely soluble in water | Soluble in water |

| Storage Conditions | Store at 0-8 °C[2] | Store at room temperature, sealed, dry[1] |

Synthesis and Manufacturing

The synthesis of pyridinylpiperazine derivatives typically involves a nucleophilic aromatic substitution reaction. A common strategy is the reaction of a pyridine derivative bearing a good leaving group (such as a halogen) with piperazine. The nitro group, for example, can activate a leaving group at an adjacent position, making it a strong electrophilic center for the nucleophilic attack by the nitrogen atom of piperazine.[6]

Representative Synthetic Protocol

The following is a generalized, step-by-step methodology adapted from the synthesis of similar pyridinylpiperazine compounds.[6]

Step 1: Nucleophilic Substitution

-

To a solution of 3-(chloromethyl)pyridine hydrochloride in a suitable solvent (e.g., acetonitrile), add an excess of piperazine (typically 2-3 equivalents).

-

Add a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrochloride and facilitate the reaction.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS. The base neutralizes the HCl formed, driving the reaction to completion.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product, 1-(Pyridin-3-ylmethyl)piperazine.

Step 2: Purification

-

The crude product can be purified using column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol. This step is crucial to remove unreacted starting materials and byproducts.

Step 3: Salt Formation (Dihydrochloride)

-

Dissolve the purified free base in a suitable solvent, such as isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring until the pH is acidic.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove residual acid, and dry under vacuum.

Caption: Generalized workflow for the synthesis of 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride.

Mechanism of Action and Pharmacological Profile

The pharmacological profile of this compound is dictated by its two core components: the piperazine ring and the pyridinylmethyl group.

-

Piperazine Moiety: The piperazine core is well-established as an anthelmintic agent. Its mechanism of action involves agonizing gamma-aminobutyric acid (GABA) receptors on the muscle cells of nematodes.[7] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and suppressing action potentials.[8] The result is a flaccid paralysis of the worm, which loses its grip on the intestinal wall and is expelled from the host's body via normal peristalsis.[7][9]

-

Pyridinylmethyl Moiety: The pyridinylmethyl group is responsible for conferring specificity towards targets within the mammalian CNS. This scaffold is a cornerstone for designing ligands that modulate neurotransmitter systems.[2] Specifically, derivatives of pyridinylpiperazine are known to interact with:

-

Serotonin (5-HT) and Dopamine (DA) Receptors: Its primary value lies in its use as a precursor for agents targeting these receptors, which are implicated in mood, cognition, and motor control.[1]

-

α₂-Adrenergic Receptors: Certain pyridinylpiperazine derivatives have been identified as potent and selective antagonists of α₂-adrenergic receptors, which play a role in regulating neurotransmitter release.[10]

-

Caption: Conceptual pathway illustrating the CNS-targeted mechanism of action.

Applications in Research and Drug Development

The principal application of 1-(Pyridin-3-ylmethyl)piperazine is as a versatile intermediate in the synthesis of more complex, biologically active molecules.

-

Central Nervous System (CNS) Agents: This is the most prominent area of application. The compound serves as a foundational scaffold for building molecules evaluated as antidepressants, antipsychotics, and anxiolytics.[1] Its structure allows for facile modification to optimize binding affinity and selectivity for various neuroreceptors.

-

Anti-Cancer Research: Researchers have utilized this compound in the development of novel therapeutic agents for oncology.[2] The piperazine and pyridine rings can be functionalized to interact with targets relevant to cancer cell proliferation and survival.

-

Material Science: The unique chemical properties of the compound lend themselves to applications in the development of advanced materials, such as specialized polymers and coatings.[2]

-

Agricultural Chemistry: It has been employed in the formulation of agrochemicals, contributing to the development of more effective and environmentally safer pesticides and herbicides.[2]

Analytical Methodologies

Accurate identification and quantification are critical for quality control and research purposes. A variety of analytical techniques can be employed for the analysis of piperazine and its derivatives.

Commonly Used Techniques:

-

High-Performance Liquid Chromatography (HPLC): The most common method, often coupled with UV or mass spectrometry (LC-MS) detectors for high sensitivity and specificity.

-

Gas Chromatography (GC): Suitable for volatile derivatives, often requiring a derivatization step to improve thermal stability and detection.[11]

-

Spectrophotometry: Colorimetric methods can be used for quantification but may lack the specificity of chromatographic techniques.

Protocol: UHPLC-Fluorescence Detector (FLD) Analysis

The following is a detailed protocol for the trace analysis of piperazine residues, which can be adapted for 1-(Pyridin-3-ylmethyl)piperazine. This method uses derivatization with dansyl chloride to create a fluorescent product, enabling highly sensitive detection.[12]

1. Sample Preparation and Extraction:

-

Homogenize the sample matrix (e.g., tissue, formulation).

-

Perform an extraction using an appropriate solvent system, such as accelerated solvent extraction (ASE).

-

Purify the extract using a solid-phase extraction (SPE) column (e.g., strong cation-exchange) to isolate the analyte from interfering matrix components.

2. Derivatization:

-

Evaporate the purified extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a buffer solution (e.g., borate buffer, pH 9.0).

-

Add a solution of dansyl chloride in acetone.

-

Incubate the mixture in a water bath at 60°C for 30-60 minutes in the dark. The dansyl group reacts with the secondary amine of the piperazine ring.

-

Quench the reaction by adding a small amount of ammonia solution.

3. UHPLC-FLD Analysis:

-

Column: Use a reverse-phase column (e.g., C18, 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase: An isocratic or gradient mixture of ultrapure water and acetonitrile.

-

Flow Rate: Approximately 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Fluorescence Detection: Set the excitation wavelength to ~340 nm and the emission wavelength to ~525 nm.

-

Quantification: Generate a calibration curve using standards of known concentrations prepared in the same manner.

Caption: Workflow for the sensitive analysis of piperazine derivatives using UHPLC-FLD.

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and may be harmful if ingested or inhaled.[13]

| Hazard Statement | Precautionary Measures |

| H315: Causes skin irritation [14] | P280: Wear protective gloves/protective clothing/eye protection.[15] |

| H319: Causes serious eye irritation [13][14] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H302/H332: May be harmful if swallowed or inhaled [13] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[16] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[17]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or mists.[17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[1][13] The compound may be hygroscopic (absorbs moisture from the air).[5][14]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[16] If inhaled, move the person to fresh air.[13] If swallowed, seek immediate medical attention.[16]

Toxicological Profile: The toxicological properties have not been fully investigated for this specific compound.[13] However, the parent piperazine structure can cause gastrointestinal upset, nausea, and neurological effects like incoordination and muscle weakness at high doses.[5] It is recommended that piperazine be given to pregnant women only if clearly indicated, as it may be partially converted to a potentially carcinogenic nitrosamine derivative.[4]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the field of drug discovery. Its value as a versatile synthetic intermediate for CNS-active agents is well-established. A thorough understanding of its chemical properties, synthetic routes, and analytical methods is crucial for its effective and safe utilization in research and development. As new therapeutic challenges emerge, the strategic use of such foundational scaffolds will continue to be a key driver of innovation in medicinal chemistry.

References

- MySkinRecipes. 1-Pyridin-3-Yl-Piperazine Dihydrochloride.

- Chem-Impex. 1-Pyridin-3-ylmethyl-piperazine.

- PubMed. Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1- piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats.

- PubChem. Piperazine Dihydrochloride.

- Fisher Scientific. SAFETY DATA SHEET - 1-(2-Pyrimidyl)piperazine dihydrochloride.

- Fisher Scientific. SAFETY DATA SHEET - 3-(Piperidin-1-ylmethyl)aniline.

- The Good Scents Company. piperazine dihydrochloride, 142-64-3.

- Patsnap Synapse. What is the mechanism of Piperazine?.

- Echemi. 1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride.

- CDC. NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.

- LabNovo. CAS 39244-80-9 MFCD01862552-1-(Pyridin-3-Ylmethyl)Piperazine 1-(3-吡啶甲基)哌嗪.

- European Medicines Agency. MRL - Piperazine Summary Report (3).

- BOC Sciences. CAS 470441-67-9 1-Pyridin-3-yl-piperazine dihydrochloride.

- NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.

- Guo, Y.W., et al. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.

- Naseer, M.M., et al. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central.

- del Castillo, J., et al. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed.

- Wikipedia. Pyridinylpiperazine.

- ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.

Sources

- 1. 1-Pyridin-3-Yl-Piperazine Dihydrochloride [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 8. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. qascf.com [qascf.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. labnovo.com [labnovo.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

1-(Pyridin-3-ylmethyl)piperazine dihydrochloride solubility data

An In-depth Technical Guide to the Solubility Profile of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Authored by: A Senior Application Scientist

Foreword: The Criticality of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the question of solubility. An active pharmaceutical ingredient (API) must be in a dissolved state to be absorbed and exert its therapeutic effect, making aqueous solubility a cornerstone of bioavailability and, ultimately, clinical efficacy.[1] This is particularly true for orally administered drugs, which must dissolve in the gastrointestinal fluids to permeate biological membranes.[1]

This guide provides a comprehensive technical overview of this compound, a compound of interest in medicinal chemistry, likely as a synthetic intermediate or a potential therapeutic agent itself.[2] Given the absence of specific public solubility data for this particular salt, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to expertly characterize its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and salt form, provide a rigorous, field-proven protocol for its experimental determination, and discuss the interpretation of the resulting data within a regulatory and developmental context.

Molecular Profile and Rationale for Dihydrochloride Salt Formation

The Core Moiety: 1-(Pyridin-3-ylmethyl)piperazine

The parent molecule, 1-(Pyridin-3-ylmethyl)piperazine, is a bifunctional organic compound featuring two key heterocyclic systems: a piperazine ring and a pyridine ring.[2]

-

Piperazine Ring: This six-membered ring containing two opposing nitrogen atoms is a "privileged structure" in medicinal chemistry.[3] Its presence often enhances water solubility and provides desirable pharmacokinetic properties.[3][4] The two nitrogen atoms can act as hydrogen bond acceptors and are basic, making them ideal sites for salt formation.[4]

-

Pyridine Ring: As a nitrogenous heterocycle, the pyridine ring also contributes to the molecule's polarity. The nitrogen atom in the pyridine ring is weakly basic.

The combination of these two moieties results in a molecule with multiple basic centers, making it an excellent candidate for salt formation to improve its physicochemical properties.

The Dihydrochloride Salt: Engineering for Enhanced Solubility

The conversion of a free base into a salt is a widely adopted strategy in the pharmaceutical industry to overcome suboptimal properties, with approximately 50% of all drugs administered as salts.[5] The selection of the dihydrochloride form for 1-(Pyridin-3-ylmethyl)piperazine is a deliberate and scientifically grounded choice.

Causality behind Salt Selection:

-

Enhanced Aqueous Solubility: The primary driver for creating a hydrochloride salt is to significantly increase water solubility.[6] The parent molecule has three basic nitrogen atoms: two in the piperazine ring and one in the pyridine ring. In the presence of two equivalents of hydrochloric acid (HCl), the two most basic nitrogen atoms—the two amines in the piperazine ring—are protonated to form ammonium cations. This ionic character drastically improves the molecule's interaction with polar water molecules, facilitating dissolution.[6]

-

Improved Stability and Handling: Salt formation often yields a stable, crystalline solid that is easier to handle, purify, and formulate compared to its free base counterpart, which may be an oil or a less stable solid.[6] Crystalline solids possess better flow properties, which are crucial for manufacturing processes like tableting.[6]

-

Predictable Dissolution Profile: Hydrochloride salts often provide a more consistent and predictable dissolution profile, which is essential for achieving reliable drug absorption and bioavailability.[6]

Below is a diagram illustrating the protonation of the free base to form the dihydrochloride salt.

Caption: Protonation of the free base to its dihydrochloride salt.

Authoritative Protocol for Equilibrium Solubility Determination

To ensure regulatory acceptance and scientific validity, the solubility of an API must be determined using a standardized, robust method. The "shake-flask" method is the gold standard recommended by major regulatory bodies, including the World Health Organization (WHO), for this purpose.[7]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid API to a solvent of known volume and agitating the mixture at a constant temperature until equilibrium is achieved. At equilibrium, the solution is saturated, and the concentration of the dissolved API represents its solubility in that specific solvent under the defined conditions.[7]

Experimental Workflow

The following protocol is a self-validating system designed for accuracy and reproducibility.

Caption: Workflow for the WHO-recommended shake-flask solubility method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (API)

-

Calibrated analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

pH meter

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Validated HPLC-UV system

-

X-Ray Powder Diffraction (XRPD) instrument (recommended)

-

Aqueous Buffers:

-

0.1 N HCl (pH 1.2)

-

Acetate Buffer (pH 4.5)

-

Phosphate Buffer (pH 6.8)

-

Protocol:

-

Preparation:

-

Accurately weigh an amount of the API that is in clear excess of its expected solubility into separate glass vials for each pH condition. A starting point could be 20-50 mg of API in 2-5 mL of buffer.

-

Causality: Using an excess of solid is critical to ensure that the final solution is genuinely saturated, which is the definition of equilibrium solubility.[1]

-

Add a precise volume of the pre-equilibrated (37 ± 1 °C) aqueous buffer to each vial. Perform each pH condition in triplicate to assess variability.[7]

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature of 37 ± 1 °C.[7]

-

Causality: 37 °C is chosen to mimic human physiological temperature, making the data relevant for bioavailability assessments.[7]

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours. To validate the equilibrium time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly to let the majority of the solid settle.

-

Separate the saturated supernatant from the excess solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible filter (e.g., 0.45 µm).

-

-

Causality: This step is crucial to ensure that no undissolved solid particles are carried over into the sample for analysis, which would falsely inflate the solubility measurement. The filter material should be validated to ensure it does not adsorb the API.

-

-

Quantification:

-

Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent.

-

Analyze the diluted samples using a validated stability-indicating HPLC-UV method.[8]

-

Causality: A validated analytical method is the cornerstone of trustworthy data.[8] Validation ensures specificity, linearity, accuracy, and precision, guaranteeing that the measured concentration is reliable.[8]

-

-

Solid Phase Characterization (Trustworthiness Step):

-

Carefully collect the remaining solid from the vials after the experiment.

-

Analyze the solid using a technique like XRPD to confirm its crystal form.

-

Causality: This step validates the entire experiment. The solubility value is only meaningful for the solid form tested. If the API undergoes a polymorphic transformation or converts to a hydrate/solvate during the experiment, the measured solubility will not be that of the starting material.[7]

-

Data Presentation and Regulatory Interpretation

Quantitative solubility data should be presented clearly and concisely.

Solubility Data Table

| pH Condition | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. | Solid Form Post-Experiment |

| 1.2 (0.1 N HCl) | 37 ± 1 | Data | Data | Data | Data | Data | Confirmed Dihydrochloride |

| 4.5 (Acetate Buffer) | 37 ± 1 | Data | Data | Data | Data | Data | Confirmed Dihydrochloride |

| 6.8 (Phosphate Buffer) | 37 ± 1 | Data | Data | Data | Data | Data | Confirmed Dihydrochloride |

Interpretation within the Biopharmaceutics Classification System (BCS)

The obtained solubility data is critical for classifying the API according to the BCS. The key parameter is the Dose/Solubility (D/S) Volume.[7]

-

Definition: An API is considered "highly soluble" if the highest single therapeutic dose (in mg) is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[7]

Calculation:

D/S Volume (mL) = (Highest Therapeutic Dose [mg]) / (Lowest Measured Solubility [mg/mL])

Example: If the highest anticipated dose of this compound is 100 mg and its lowest measured solubility across the pH range is 50 mg/mL:

D/S Volume = 100 mg / 50 mg/mL = 2 mL

Since 2 mL is ≤ 250 mL, the compound would be classified as a highly soluble drug under these conditions. This classification has significant implications for drug development, potentially allowing for biowaivers and streamlining the regulatory pathway.[7]

It is important to note the potential for the common-ion effect to decrease the solubility of a hydrochloride salt in low pH (high chloride concentration) media.[5] However, for a dihydrochloride salt, this effect is often counteracted by the favorable pH for keeping the amine groups protonated and ionized.

Conclusion

This guide provides the authoritative framework and detailed, scientifically-justified protocols necessary for researchers to generate high-integrity solubility data for this compound. By adhering to the standardized shake-flask method, ensuring proper analytical validation, and confirming the solid-state form post-analysis, drug development professionals can confidently characterize this critical physicochemical property. The resulting data will be instrumental in guiding formulation strategies, understanding potential bioavailability, and navigating the regulatory landscape with robust and trustworthy science.

References

- Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025). Vertex AI Search.

- Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.

- PubChem. (2025). 1-(Pyridin-3-yl)piperazine. PubChem.

- Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed.

- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.

- Piperazine. Wikipedia.

- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Piperazine. Solubility of Things.

- Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- Al-Ghananeem, A. M. (2022).

- Method Development & Method Validation for Solubility and Dissolution Curves.

- Raval, A. Factors Influencing (Affecting) on Solubility of Drugs in Solvent. SlideShare.

- 1-Pyridin-3-yl-piperazine. Fluorochem.

- Singh, L., et al. (2009). Salt Selection in Drug Development. Pharmaceutical Technology.

- Patil, S. A. (2021). Salt formation is a simple way of modifying the properties of a drug. World Journal of Pharmaceutical Research.

- PubChem. (2025). 1-(4-Pyridyl)piperazine. PubChem - NIH.

- 1-Pyridin-3-ylmethyl-piperazine. Chem-Impex.

- piperazine dihydrochloride, 142-64-3. The Good Scents Company.

- API Solubility and Dissolution Enhancement Via Formul

- 1-(Pyridin-3-yl)piperazine hydrochloride. Sigma-Aldrich.

- 1-(Pyridin-3-ylmethyl)piperazine. 1stsci.com.

- 3-Methyl-1-(pyridin-3-ylmethyl)piperazine dihydrochloride. BLDpharm.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The medicinal chemistry of piperazines: A review [pubmed.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. pharmainfonepal.com [pharmainfonepal.com]

- 7. who.int [who.int]

- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

Introduction: The Imperative of Stability in Pharmaceutical Development

An In-Depth Technical Guide to the Stability Profile of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

This compound is a versatile heterocyclic compound featuring a piperazine ring linked to a pyridine nucleus via a methylene bridge. This structural motif is of significant interest in medicinal chemistry, serving as a key building block in the synthesis of novel therapeutic agents, particularly in the field of neuropharmacology.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its chemical stability is a cornerstone of drug development. The stability profile dictates not only the shelf-life and storage conditions but also ensures the safety and efficacy of the final drug product.[2]

Forced degradation, or stress testing, is a systematic process of subjecting a compound to conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products.[2][3] This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the stability profile of this compound. It details the rationale behind experimental design, provides robust protocols for stress testing and analytical method development, and elucidates potential degradation pathways based on the molecule's inherent chemical nature.

Chapter 1: Physicochemical Properties and Structural Assessment

A molecule's intrinsic stability is governed by its structure. This compound possesses several key features that inform our stability assessment strategy:

-